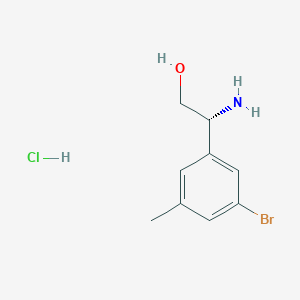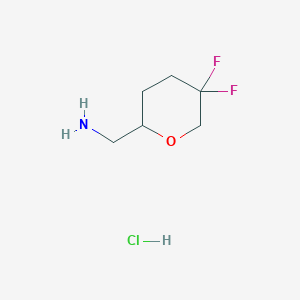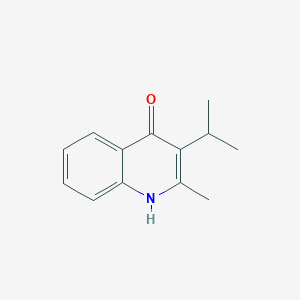![molecular formula C19H21N3S B2359433 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 1023443-89-1](/img/structure/B2359433.png)
1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 2,6-dimethylphenyl ring and an indole moiety
準備方法
The synthesis of 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 2,6-dimethylphenyl isothiocyanate in dichloromethane.
- Add 2-(1H-indol-3-yl)ethylamine to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
化学反応の分析
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl and indole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an organic solvent.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
- Oxidation: Thiourea dioxide derivative.
- Reduction: Corresponding amine.
- Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used as a probe to study the binding interactions with various biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.
Molecular Targets and Pathways:
Enzymes: Inhibition of kinases and proteases.
Pathways: Disruption of signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can be compared with other thiourea derivatives and indole-based compounds:
Thiourea Derivatives: Similar compounds include 1-phenyl-3-(2-pyridyl)thiourea and 1-(4-methylphenyl)-3-(2-thienyl)thiourea. These compounds also exhibit biological activity and are studied for their potential therapeutic applications.
Indole-Based Compounds: Similar compounds include 3-(2-bromoethyl)-1H-indole and 3-(2-chloroethyl)-1H-indole. These compounds are known for their anticancer and antimicrobial properties.
Uniqueness: this compound is unique due to the combination of the thiourea and indole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-6-5-7-14(2)18(13)22-19(23)20-11-10-15-12-21-17-9-4-3-8-16(15)17/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQZVEPWZZHYAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)





![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2359367.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2359368.png)
![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2359372.png)

